molecular formula C8H3N3O B14856444 4-Formylpyridine-2,6-dicarbonitrile

4-Formylpyridine-2,6-dicarbonitrile

Cat. No.: B14856444
M. Wt: 157.13 g/mol
InChI Key: WNCSUIQPRYMNSE-UHFFFAOYSA-N
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Description

4-Formylpyridine-2,6-dicarbonitrile (CAS 448908-04-1) is a multifunctional heterocyclic compound of significant interest in advanced chemical research and development. Its molecular formula is C8H3N3O, with a molecular weight of 157.13 g/mol . The compound features three distinct coordination sites: a central pyridine nitrogen, two nitrile groups, and an aldehyde functional group. This unique multidentate architecture makes it a highly versatile and valuable precursor for constructing complex metal-organic frameworks (MOFs) and coordination polymers . Researchers can utilize the nitrile and aldehyde groups for further synthetic modification, allowing for the creation of elaborate ligands and organic structures with tailored properties. Derivatives based on the pyridine-2,6-dicarboxamide scaffold, which can be accessed from this compound, reveal numerous chemical properties and biological activities, making them an exciting research topic in supramolecular and coordination chemistry . These scaffolds are frequently employed as chelating ligands for various metal cations and are fundamental in the design of functional materials, including sensors, catalytic systems, and structural models of proteins . The presence of the formyl group at the 4-position is particularly valuable for creating 4-substituted pyridine-2,6-dicarboxylic acid derivatives, which are important building blocks in the synthesis of bioactive molecules and chemical probes for biological research . This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H3N3O

Molecular Weight

157.13 g/mol

IUPAC Name

4-formylpyridine-2,6-dicarbonitrile

InChI

InChI=1S/C8H3N3O/c9-3-7-1-6(5-12)2-8(4-10)11-7/h1-2,5H

InChI Key

WNCSUIQPRYMNSE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C#N)C#N)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylpyridine-2,6-dicarbonitrile can be achieved through various methods. One common approach involves the reaction of 2,6-dicyanopyridine with formylating agents under controlled conditions. For instance, the reaction of 2,6-dicyanopyridine with formic acid or formic anhydride in the presence of a catalyst can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Formylpyridine-2,6-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Formylpyridine-2,6-dicarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Formylpyridine-2,6-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The cyano groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents on the pyridine ring critically influence reactivity, solubility, and application. Below is a comparison of key analogues:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
4-Formylpyridine-2,6-dicarbonitrile -CHO (4), -C≡N (2,6) Not provided Hypothesized use in covalent frameworks, electrophilic reactivity Inferred
4-Chloropyridine-2,6-dicarbonitrile -Cl (4), -C≡N (2,6) 163.56 Intermediate in agrochemicals; halogen enhances stability
(TMS-thio)₂DCBT Thiophene-TMS (4,7), -C≡N (5,6) Not provided Optoelectronic materials; strong π-conjugation
3-(Diethylamino)-4-methylpyridine-2,6-dicarbonitrile -N(Et)₂ (3), -CH₃ (4), -C≡N (2,6) 214.27 Bioactive intermediates; amino groups enhance solubility
TBE-9 (Tricyclic bis(cyano enone)) Tricyclic core, bis(cyano enone) Not provided Potent NQO1 enzyme inducer; therapeutic potential

Electronic and Reactivity Profiles

  • Electrophilicity : The formyl group in this compound likely increases electrophilicity compared to chloro or methyl substituents, enabling nucleophilic additions (e.g., Schiff base formation). In contrast, 4-Chloropyridine-2,6-dicarbonitrile exhibits halide-directed reactivity, useful in cross-coupling reactions .
  • π-Conjugation : Benzothiadiazole derivatives like (TMS-thio)₂DCBT show extended π-systems due to fused thiophene rings, leading to low bandgap properties ideal for organic semiconductors .

Q & A

Basic: What are the common synthetic routes for 4-formylpyridine-2,6-dicarbonitrile, and how do reaction conditions influence yield?

A widely used method involves catalytic cross-coupling reactions. For example, palladium-catalyzed coupling (e.g., Pd(OAc)₂ with XPhos ligand) under basic conditions (Cs₂CO₃) is effective for introducing substituents to the pyridine core . Reaction parameters such as temperature (80–120°C), solvent choice (e.g., DMF or toluene), and catalyst loading significantly impact yield. Pre-functionalized intermediates like pyridine-2,6-dicarbonitrile derivatives can undergo formylation via Vilsmeier-Haack reactions to introduce the aldehyde group .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Key for confirming substituent positions and electronic environments. For instance, the aldehyde proton typically appears at δ 9.8–10.2 ppm, while nitrile carbons resonate at δ 115–120 ppm .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are standard for resolving crystal structures, particularly for assessing planarity and intermolecular interactions like hydrogen bonding involving nitrile or aldehyde groups .
  • FT-IR : Nitrile stretches (C≡N) appear at ~2220–2240 cm⁻¹, and the aldehyde C=O stretch occurs at ~1680–1700 cm⁻¹ .

Advanced: How can mechanistic studies elucidate the reactivity of this compound in nucleophilic addition reactions?

Mechanistic pathways can be probed via kinetic isotope effects (KIEs), isotopic labeling (e.g., ¹⁵N or ²H), and DFT calculations. For example, DFT studies on analogous pyridine derivatives reveal charge distribution at the formyl group, which directs nucleophilic attack . Monitoring intermediates via in situ NMR or mass spectrometry (e.g., ESI-MS) can validate proposed mechanisms .

Advanced: How should researchers address contradictions in reported synthetic yields or spectral data for this compound?

Discrepancies often arise from variations in starting materials, solvent purity, or catalytic systems. To resolve these:

  • Reproduce reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents).
  • Cross-validate spectral data with computational predictions (e.g., NMR chemical shift simulations using Gaussian).
  • Compare crystallographic data (e.g., CCDC entries) to confirm structural consistency .

Advanced: What computational strategies are effective for modeling the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reliably predicts frontier molecular orbitals (FMOs), aiding in understanding charge-transfer behavior. Solvent effects (e.g., PCM models) improve accuracy for polar aprotic solvents like DMSO. For π-conjugation analysis, Hückel’s rule or NBO analysis quantifies delocalization in the pyridine ring .

Advanced: What green chemistry approaches can optimize the synthesis of this compound?

  • Catalyst recycling : Use immobilized Pd catalysts to reduce metal waste .
  • Solvent-free reactions : Mechanochemical grinding (e.g., with ZnCl₂ as a Lewis acid catalyst) minimizes solvent use .
  • Microwave-assisted synthesis : Reduces reaction time and energy consumption compared to conventional heating .

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